molecular formula C15H23NO B4439530 N-(tert-butyl)-3-(4-ethylphenyl)propanamide

N-(tert-butyl)-3-(4-ethylphenyl)propanamide

Cat. No. B4439530
M. Wt: 233.35 g/mol
InChI Key: NCWVKCXIDSLHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-(4-ethylphenyl)propanamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It is a potent and selective agonist of the CB2 receptor, which is primarily found in immune cells and has been shown to have anti-inflammatory effects. In

Mechanism of Action

N-(tert-butyl)-3-(4-ethylphenyl)propanamide binds selectively to the CB2 receptor, which is primarily found in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory effects, as well as effects on pain perception and immune function. N-(tert-butyl)-3-(4-ethylphenyl)propanamide has been shown to be a potent and selective agonist of the CB2 receptor, with little to no activity at the CB1 receptor, which is primarily found in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-3-(4-ethylphenyl)propanamide are primarily related to its activation of the CB2 receptor. It has been shown to have anti-inflammatory effects in animal models of inflammation, as well as effects on pain perception and immune function. N-(tert-butyl)-3-(4-ethylphenyl)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases and cancer, although further research is needed in these areas.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-3-(4-ethylphenyl)propanamide in lab experiments is its high selectivity for the CB2 receptor, which allows researchers to study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. However, one limitation of using N-(tert-butyl)-3-(4-ethylphenyl)propanamide is that it is a synthetic compound, and its effects may not accurately reflect the effects of endogenous cannabinoids.

Future Directions

There are several future directions for research on N-(tert-butyl)-3-(4-ethylphenyl)propanamide and the CB2 receptor. One area of interest is the potential use of CB2 receptor agonists for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of CB2 receptor agonists for the treatment of cancer, particularly in combination with other therapies. Additionally, further research is needed to better understand the physiological and biochemical effects of CB2 receptor activation, as well as the potential side effects of CB2 receptor agonists.

Scientific Research Applications

N-(tert-butyl)-3-(4-ethylphenyl)propanamide has been used extensively in scientific research to study the role of the CB2 receptor in various physiological processes. It has been shown to have anti-inflammatory effects in animal models of inflammation, and it has also been studied for its potential use in the treatment of pain, neurodegenerative diseases, and cancer.

properties

IUPAC Name

N-tert-butyl-3-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-5-12-6-8-13(9-7-12)10-11-14(17)16-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWVKCXIDSLHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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